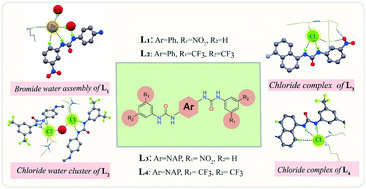Effect of substitution on halide/hydrated halide binding: a case study of neutral bis-urea receptors†
CrystEngComm Pub Date: 2020-02-25 DOI: 10.1039/C9CE01918A
Abstract
Four neutral dipodal receptors have been purposefully designed and synthesized by varying the substituents from a phenyl to naphthyl moiety to investigate the anion coordinating activities of bis-urea receptors. Crystal structure investigation of the complexes correctly validates the fact that the receptors L1–L4 form halide as well as hydrated halide complexes. Most interestingly in complex 2a, the phenyl based neutral bis-urea receptor L2 binds with two chloride ions via participation of N–H⋯Cl− interaction from the adjacent urea group and aromatic C–H⋯Cl− interaction along with the construction of a halide–water–halide bridged architecture supported by another identical receptor moiety. Meanwhile, another phenyl-based bis-urea receptor L1 binds to one bromide ion (1b) which is coordinated with two water molecules (from the lattice) forming a suitable 2 : 1 anion–receptor interaction. In all cases, the coordinated –NH protons from adjacent urea moieties play an important role in terms of coordination, and are oriented in a trans fashion with respect to the core substituent. The transformation from the phenyl to naphthyl ring shows a clear distinction in halide binding which is very much consistent with the size as well as hydrophobic nature of the substituent.


Recommended Literature
- [1] Tailoring hierarchical meso–macroporous 3D scaffolds: from nano to macro
- [2] Tuning the work function of polyaniline via camphorsulfonic acid: an X-ray photoelectron spectroscopy investigation
- [3] K11Cd2Sb5 built of an unprecedented planar CdSb3 triangle†
- [4] Combined TPRx, in situGISAXS and GIXAS studies of model semiconductor-supported platinumcatalysts in the hydrogenation of ethene
- [5] Multi-dimensional deep learning drives efficient discovery of novel neuroprotective peptides from walnut protein isolates†
- [6] A target-triggered exponential amplification-based DNAzyme biosensor for ultrasensitive detection of folate receptors†
- [7] Quaternary ferrites by batch and continuous flow hydrothermal synthesis: a comparison†
- [8] Understanding the intrinsic fluorescence of piperine in microheterogeneous media: partitioning and loading studies†
- [9] Contents list
- [10] Cell-penetrating peptides (CPPs) as a vector for the delivery of siRNAs into cells










